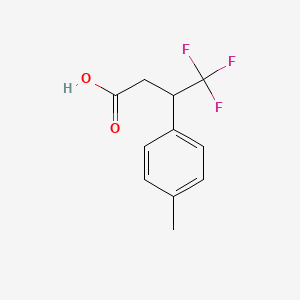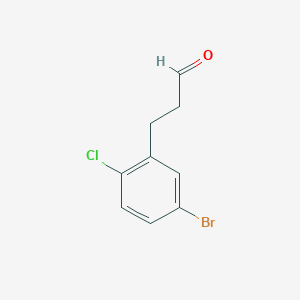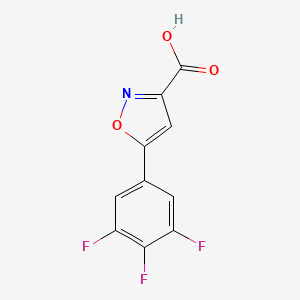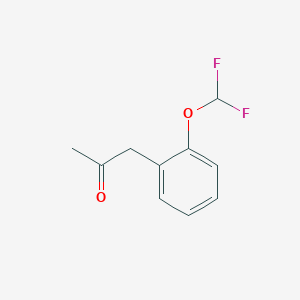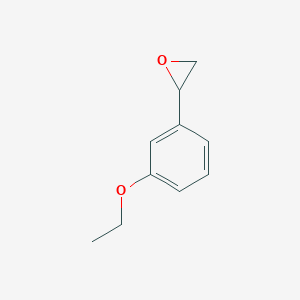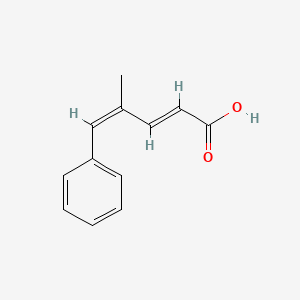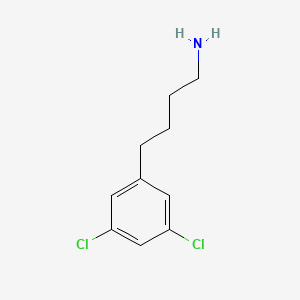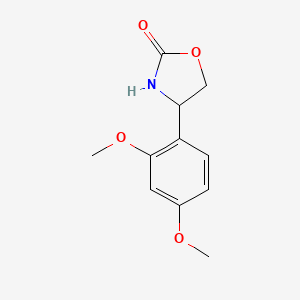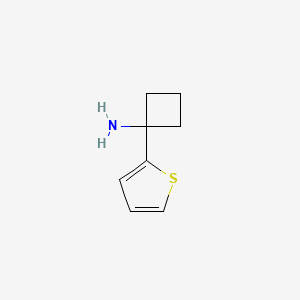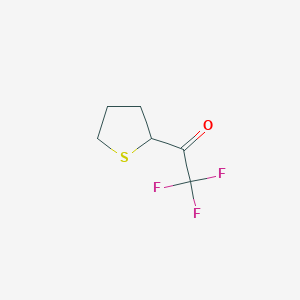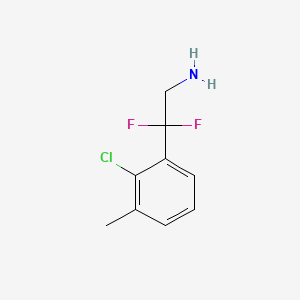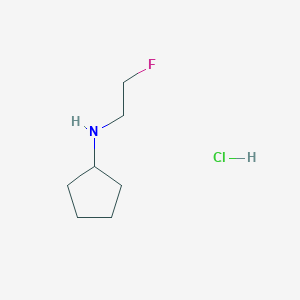
Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of aromatic esters It features a methoxy group and a fluoro substituent on the benzene ring, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 4-fluoro-2-methoxybenzoic acid with methyl 3-oxopropanoate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous-flow synthesis techniques. These methods allow for better control over reaction parameters, improved safety, and higher yields. The use of automated systems and optimized reaction conditions ensures the efficient production of the compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of 4-hydroxy-2-methoxybenzoic acid derivatives.
Reduction: Formation of 3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoate.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The fluoro and methoxy groups on the benzene ring can influence the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate
- Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate
- Methyl 3-(4-fluoro-2-hydroxyphenyl)-3-oxopropanoate
Uniqueness
Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate is unique due to the presence of both a fluoro and a methoxy group on the benzene ring. This combination of substituents can enhance the compound’s reactivity and selectivity in chemical reactions. Additionally, the fluoro group can improve the compound’s stability and bioavailability in biological systems compared to its chloro or bromo analogs .
Propriétés
Formule moléculaire |
C11H11FO4 |
|---|---|
Poids moléculaire |
226.20 g/mol |
Nom IUPAC |
methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H11FO4/c1-15-10-5-7(12)3-4-8(10)9(13)6-11(14)16-2/h3-5H,6H2,1-2H3 |
Clé InChI |
DWAGEXWHZWSFBK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)F)C(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


